Npc 17731

Description

Properties

CAS No. |

147267-10-5 |

|---|---|

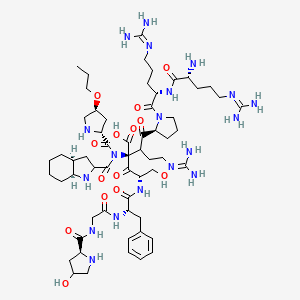

Molecular Formula |

C59H95N19O14 |

Molecular Weight |

1294.5 g/mol |

IUPAC Name |

(2S,4S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R,4S)-4-propoxypyrrolidine-2-carbonyl]amino]-2-[1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidin-2-yl]-4-(diaminomethylideneamino)-1-oxobutan-2-yl]-5-hydroxy-4-[[(2S)-2-[[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-oxopentanoic acid |

InChI |

InChI=1S/C59H95N19O14/c1-2-23-92-35-27-42(71-29-35)53(88)78(54(89)43-25-33-13-6-7-15-38(33)73-43)59(55(90)91,48(83)44(31-79)76-51(86)41(24-32-11-4-3-5-12-32)74-46(81)30-72-50(85)40-26-34(80)28-70-40)36(18-21-69-58(65)66)47(82)45-17-10-22-77(45)52(87)39(16-9-20-68-57(63)64)75-49(84)37(60)14-8-19-67-56(61)62/h3-5,11-12,33-45,70-71,73,79-80H,2,6-10,13-31,60H2,1H3,(H,72,85)(H,74,81)(H,75,84)(H,76,86)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,34?,35-,36?,37+,38-,39-,40-,41-,42+,43?,44-,45-,59-/m0/s1 |

InChI Key |

WYWZCALINPVKJW-KOCZGPIPSA-N |

Isomeric SMILES |

CCCO[C@H]1C[C@@H](NC1)C(=O)N(C(=O)C2C[C@@H]3CCCC[C@@H]3N2)[C@@](C(CCN=C(N)N)C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)(C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6CC(CN6)O)C(=O)O |

Canonical SMILES |

CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arg-Arg-Pro-Hyp-Gly-Phe-Ser-HypE (transpropyl)-Oic-Arg NPC 17731 NPC-17731 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Npc 17731: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Npc 17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor

This compound exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Unlike the endogenous agonist bradykinin, this compound does not elicit a biological response upon binding. Instead, it occupies the receptor's binding site, thereby preventing bradykinin from binding and activating the downstream signaling cascade.[1] Interestingly, evidence from chemical cross-linking studies suggests that the binding site for this compound on the bovine B2 receptor is distinct from that of the agonist, bradykinin.

The bradykinin B2 receptor is ubiquitously expressed and, upon activation by bradykinin, couples to G proteins, primarily Gq and Gi.[2] This initiates a signaling cascade that leads to a variety of physiological responses, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain. By blocking this initial step, this compound effectively inhibits these bradykinin-mediated effects.

Signaling Pathway

The binding of bradykinin to the B2 receptor activates phospholipase C (PLC) via the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, culminating in a physiological response. This compound, by competitively inhibiting bradykinin binding, prevents the initiation of this entire cascade.

Quantitative Data

The potency and competitive nature of this compound have been quantified in various in vitro and in vivo studies.

In Vitro Potency

| Parameter | Tissue/Preparation | Agonist | Value | Reference |

| IC50 | Guinea pig ileum (circular muscle, contractile response) | Bradykinin | 23 nM | [1] |

| IC50 | Guinea pig ileum (circular muscle, relaxant response) | Bradykinin | 29 nM | [1] |

| IC50 | Guinea pig ileum (longitudinal muscle, contractile response) | Bradykinin | 37 nM | [1] |

| pKb | Guinea pig ileum (circular muscle, contractile response) | Bradykinin | 8.89 ± 0.19 | [1] |

| pKb | Guinea pig ileum (circular muscle, relaxant response) | Bradykinin | 8.73 ± 0.18 | [1] |

| pKb | Guinea pig ileum (longitudinal muscle, contractile response) | Bradykinin | 8.62 ± 0.13 | [1] |

In Vivo Potency

| Parameter | Model | Effect Measured | Value | Reference |

| ID50 | Guinea pig | Inhibition of BK-induced bronchoconstriction (Lung Resistance) | 1.3 µg/kg | |

| ID50 | Guinea pig | Inhibition of BK-induced bronchoconstriction (Dynamic Compliance) | 2.8 µg/kg | |

| ID50 | Guinea pig | Inhibition of BK-induced microvascular leakage | 4.2 µg/kg |

Experimental Protocols

Guinea Pig Ileum Bioassay

This ex vivo method is a classic pharmacological preparation to assess the contractile or relaxant properties of substances on smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3][4][5]

-

Mounting: The ileum segment is mounted in an organ bath, with one end fixed and the other attached to an isometric or isotonic force transducer to record muscle tension.[4][5]

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension.[3]

-

Drug Application: Bradykinin is added to the bath in increasing concentrations to establish a dose-response curve for contraction or relaxation. To assess the effect of this compound, the tissue is pre-incubated with the antagonist for a defined period before the addition of bradykinin.

-

Data Analysis: The contractile or relaxant responses are measured and plotted against the agonist concentration. The potency of this compound is determined by its ability to shift the bradykinin dose-response curve to the right, from which parameters like IC50 or pKb (from Schild plot analysis) can be calculated.[1]

Double-Chamber Plethysmography for Airway Resistance

This in vivo technique is used to measure airway resistance in conscious animals.

Methodology:

-

Animal Placement: A conscious guinea pig is placed in a double-chamber plethysmograph, which consists of a thoracic chamber and a nasal chamber, separated by a soft neck collar to ensure an airtight seal.[6][7]

-

Flow Measurement: The instrument measures the nasal and thoracic airflows as the animal breathes.[6]

-

Baseline Measurement: Baseline respiratory parameters, including specific airway resistance (sRaw), are recorded.

-

Challenge: The animal is exposed to an aerosolized bronchoconstrictor, such as bradykinin or an antigen in sensitized animals.

-

Antagonist Administration: To test the effect of this compound, the compound is administered (e.g., intravenously) prior to the bronchoconstrictor challenge.

-

Post-Challenge Measurement: Changes in airway resistance are continuously monitored and recorded.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the increase in airway resistance in treated versus untreated animals, allowing for the calculation of an ID50 value.

Conclusion

This compound is a well-characterized competitive antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the blockade of bradykinin-induced activation of the Gq/PLC/IP3 signaling pathway. The quantitative data from both in vitro and in vivo studies consistently demonstrate its high potency and selectivity. The experimental protocols described herein provide a framework for the continued investigation of this and other bradykinin receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Schild equation - Wikipedia [en.wikipedia.org]

- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guinea Pig Ileum [sheffbp.co.uk]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Double Chamber Plethysmography - EMMS - Supporting Science [emmsbio.com]

- 7. Double Chamber Plethysmograph Box Type 855 [hugo-sachs.de]

NPC 17731: A Technical Guide to a Potent Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NPC 17731, a potent and selective antagonist of the bradykinin B2 receptor. Bradykinin, a key mediator in inflammatory processes, exerts its effects primarily through the B2 receptor, making antagonists like this compound valuable tools for research and potential therapeutic development. This document details the mechanism of action of this compound, summarizes its pharmacological data, outlines key experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide-based antagonist of the bradykinin B2 receptor. Its chemical designation is D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK. As a competitive antagonist, this compound binds to the B2 receptor with high affinity, thereby preventing the binding of the endogenous agonist, bradykinin, and inhibiting its downstream signaling pathways. This antagonistic activity makes this compound a subject of interest for investigating the physiological and pathological roles of the bradykinin system, particularly in conditions such as inflammation, pain, and airway hyperresponsiveness.

Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of bradykinin to the B2 receptor activates G proteins, primarily Gαq/11 and Gαi. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses. This compound competitively inhibits the initial step of this cascade by occupying the bradykinin binding site on the B2 receptor, without initiating a downstream signal. Studies have shown that this compound acts as a pure B2 competitive receptor antagonist.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Antagonist Activity of this compound

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 (Contractile Response) | 23 nM | Guinea Pig Ileum (Circular Muscle) | Functional Assay | |

| IC50 (Relaxant Response) | 29 nM | Guinea Pig Ileum (Circular Muscle) | Functional Assay | |

| IC50 (Contractile Response) | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Functional Assay | |

| pKb (Contractile Response) | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Schild Analysis | |

| pKb (Relaxant Response) | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Schild Analysis | |

| pKb (Contractile Response) | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Schild Analysis | |

| Ki | Consistent with B2 receptor binding | Human Nasal Turbinates | Radioligand Binding Assay ([125I]-Hoe 140 displacement) |

Table 2: In Vivo Antagonist Activity of this compound

| Parameter | Value | Species | Model | Reference |

| ID50 (Bronchoconstriction - RL) | 1.3 µg/kg (i.v.) | Guinea Pig | BK-induced Bronchoconstriction | |

| ID50 (Bronchoconstriction - Cdyn) | 2.8 µg/kg (i.v.) | Guinea Pig | BK-induced Bronchoconstriction | |

| ID50 (Microvascular Leakage) | 4.2 µg/kg (i.v.) | Guinea Pig | BK-induced Microvascular Leakage |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of B2 receptor antagonists. Below are outlines for key experimental protocols.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a compound for the B2 receptor.

-

Materials:

-

Cell membranes expressing the bradykinin B2 receptor (e.g., from transfected cell lines or tissues like human nasal turbinates).

-

Radiolabeled B2 receptor antagonist (e.g., [125I]-Hoe 140).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the assay buffer.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled B2 receptor ligand.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (Guinea Pig Ileum)

This assay assesses the functional antagonism of this compound on bradykinin-induced smooth muscle contraction and relaxation.

-

Materials:

-

Isolated guinea pig ileum segments (circular and longitudinal muscle preparations).

-

Organ bath system with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducers and data acquisition system.

-

Bradykinin.

-

This compound.

-

-

Procedure:

-

Mount the ileum segments in the organ baths under a resting tension.

-

Allow the tissues to equilibrate.

-

Generate a cumulative concentration-response curve for bradykinin to establish a baseline.

-

Wash the tissues and allow them to recover.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined period.

-

Generate a second cumulative concentration-response curve for bradykinin in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Analyze the data to determine the IC50 of this compound and perform a Schild analysis to determine the pKb and confirm competitive antagonism.

-

In Vivo Bronchoconstriction and Microvascular Leakage Model (Guinea Pig)

This model evaluates the in vivo efficacy of this compound in blocking bradykinin-induced airway responses.

-

Materials:

-

Anesthetized and mechanically ventilated guinea pigs.

-

Equipment to measure lung resistance (RL) and dynamic compliance (Cdyn).

-

Evans blue dye for assessing microvascular leakage.

-

Bradykinin.

-

This compound.

-

-

Procedure:

-

Administer this compound intravenously at various doses.

-

After a set time, challenge the animals with an intravenous injection of bradykinin.

-

Continuously monitor RL and Cdyn to assess bronchoconstriction.

-

For microvascular leakage, inject Evans blue dye intravenously before the bradykinin challenge.

-

After a specific time, sacrifice the animals, perfuse the vasculature, and extract the Evans blue dye from the airway tissues.

-

Quantify the amount of extravasated dye spectrophotometrically.

-

Calculate the 50% inhibitory dose (ID50) of this compound for both bronchoconstriction and microvascular leakage.

-

Visualizations

Signaling Pathway of the Bradykinin B2 Receptor

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for B2 Receptor Antagonist Screening

An In-depth Technical Guide on the Pharmacological Properties of Npc 17731

For Researchers, Scientists, and Drug Development Professionals

Abstract

Npc 17731 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] This document provides a comprehensive overview of its pharmacological properties, drawing from in vitro and in vivo studies. This compound has demonstrated high affinity and competitive antagonism at B2 receptors, effectively inhibiting bradykinin-induced physiological responses in various models.[3] This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

Bradykinin (BK) is a potent inflammatory mediator that exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological and pathophysiological effects of bradykinin, including vasodilation, increased vascular permeability, pain, and smooth muscle contraction and relaxation. This compound, with the chemical structure D-Arg0, Arg1-Pro2-Hyp3-Gly4-Phe5-Ser6-[DHype (transpropyl)7]-Oic8-Arg9, has emerged as a significant research tool for investigating the roles of the bradykinin B2 receptor.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B2 receptor.[3] This means that it binds to the same site on the receptor as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the binding site, this compound prevents bradykinin from binding and initiating the downstream signaling cascades that lead to its various physiological effects. Studies have shown that this compound does not exhibit agonistic activity, meaning it does not activate the B2 receptor on its own.[4]

Caption: Competitive antagonism of this compound at the B2 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Tissue/Preparation | Species | Agonist | Value | Reference |

| IC50 (Contractile Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 23 nM | [2][3] |

| IC50 (Relaxant Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 29 nM | [2][3] |

| IC50 (Contractile Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 37 nM | [3] |

| pKb (Contractile Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 8.89 ± 0.19 | [3] |

| pKb (Relaxant Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 8.73 ± 0.18 | [3] |

| pKb (Contractile Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 8.62 ± 0.13 | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Effect Measured | Species | Dose | Inhibition | Reference |

| BK-induced Bronchoconstriction | Lung Resistance (RL) | Guinea Pig | 1.3 µg/kg (ID50, i.v.) | 50% | [4] |

| BK-induced Bronchoconstriction | Dynamic Compliance (Cdyn) | Guinea Pig | 2.8 µg/kg (ID50, i.v.) | 50% | [4] |

| BK-induced Microvascular Leakage | Evans Blue Extravasation | Guinea Pig | 4.2 µg/kg (ID50, i.v.) | 50% | [4] |

| Inhaled BK-induced Bronchoconstriction | - | Guinea Pig | 10 µg/kg (i.v.) | Abolished | [4] |

| Allergen-induced Airway Response | Early Phase | Primate | Aerosolized | Effective Inhibition | [5] |

| Antigen-induced Microvascular Leakage | - | Guinea Pig | 100 µg/kg | Significant Reduction | [4] |

| Antigen-induced Decrease in Cdyn | - | Guinea Pig | 100 µg/kg | Significant Reduction | [4] |

| Antigen-induced Airway Hyperresponsiveness | - | Guinea Pig | 100 µg/kg | Inhibited | [4] |

| Antigen-induced Increase in Eosinophils | BAL Fluid | Guinea Pig | 100 µg/kg | Inhibited | [4] |

Experimental Protocols

In Vitro Guinea Pig Ileum Assays

These experiments were designed to assess the antagonistic activity of this compound on bradykinin-induced smooth muscle responses.

-

Tissue Preparation: Male guinea pigs were euthanized, and the ileum was excised and placed in Krebs solution. The longitudinal and circular smooth muscle layers were separated for isolated tissue bath studies.

-

Experimental Setup: The muscle strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The contractile and relaxant responses were recorded isometrically using force-displacement transducers.

-

Protocol:

-

Cumulative concentration-response curves to bradykinin were established to determine the baseline response.

-

The tissues were then incubated with varying concentrations of this compound (0.1-1000 nM) for a predetermined period.[3]

-

A second cumulative concentration-response curve to bradykinin was then generated in the presence of this compound.

-

The antagonistic effect was quantified by determining the IC50 values and by Schild plot analysis to calculate the pKb values.[3]

-

Caption: Workflow for in vitro guinea pig ileum assays.

In Vivo Bronchoconstriction and Microvascular Leakage in Guinea Pigs

This protocol was used to evaluate the in vivo efficacy of this compound against bradykinin-induced airway responses.[4]

-

Animal Preparation: Guinea pigs were anesthetized, and a tracheal cannula was inserted for mechanical ventilation. A jugular vein was cannulated for intravenous administration of substances.

-

Measurement of Bronchoconstriction: Lung resistance (RL) and dynamic compliance (Cdyn) were measured to assess bronchoconstriction.

-

Measurement of Microvascular Leakage: Evans blue dye was injected intravenously. After the experiment, the trachea was lavaged, and the amount of dye extravasation was quantified spectrophotometrically.

-

Protocol:

-

A baseline for RL and Cdyn was established.

-

This compound (0.3-30 µg/kg) or vehicle was administered intravenously.[4]

-

Bradykinin was then administered intravenously to induce bronchoconstriction and microvascular leakage.

-

The changes in RL and Cdyn were recorded, and the amount of Evans blue extravasation was measured.

-

The 50% inhibitory doses (ID50) were calculated.[4]

-

Caption: In vivo airway response experimental workflow.

Conclusion

This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist. The data presented in this guide highlight its utility as a research tool for elucidating the physiological and pathological roles of the bradykinin system. Its high affinity and competitive nature of antagonism, demonstrated in both in vitro and in vivo models, make it a valuable compound for studies in inflammation, pain, and cardiovascular research. The detailed experimental protocols provided herein should enable researchers to effectively utilize this compound in their investigations.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bradykinin antagonist inhibits both bradykinin- and the allergen-induced airway response in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NPC-17731: A Potent Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-17731 is a synthetic peptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor. Its chemical designation is D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Hype(trans-propyl)-Oic-Arg. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of NPC-17731. Detailed experimental protocols for its characterization and quantitative data on its antagonist potency are presented to facilitate further research and development.

Chemical Structure

The chemical structure of NPC-17731 is a modified nonapeptide. The sequence of amino acid residues and their modifications are as follows:

-

Position 0: D-Arginine

-

Position 1: L-Arginine

-

Position 2: L-Proline

-

Position 3: L-Hydroxyproline

-

Position 4: Glycine

-

Position 5: L-Phenylalanine

-

Position 6: L-Serine

-

Position 7: D-trans-propyl-Hydroxyproline ethyl ether (DHype(transpropyl))

-

Position 8: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic)

-

Position 9: L-Arginine

A 2D representation of the chemical structure can be conceptualized by linking these amino acid residues in sequence.

Synthesis

The synthesis of NPC-17731, a peptide-based molecule, is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) . This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis Protocol

A general workflow for the synthesis of a peptide like NPC-17731 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group from the N-terminus of the attached amino acid is removed using a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Repeat: Steps 3-5 are repeated for each subsequent amino acid in the NPC-17731 sequence, including the modified residues D-Hype(trans-propyl) and Oic.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Quantitative Data

NPC-17731 is a competitive antagonist of the bradykinin B2 receptor. Its antagonistic properties have been characterized in various in vitro and in vivo models.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (Contraction) | 23 nM | Guinea pig ileum (longitudinal smooth muscle) | [1] |

| IC50 (Relaxation) | 29 nM | Guinea pig ileum (circular muscle) | [1] |

| IC50 (Contraction) | 37 nM | Guinea pig ileum (circular muscle) | [1] |

| pKb (Contraction) | 8.89 ± 0.19 | Guinea pig ileum (circular smooth muscle) | [1] |

| pKb (Relaxation) | 8.73 ± 0.18 | Guinea pig ileum (circular smooth muscle) | [1] |

| pKb (Contraction) | 8.62 ± 0.13 | Guinea pig ileum (longitudinal muscle) | [1] |

| ID50 (Bronchoconstriction - RL) | 1.3 µg/kg | Guinea pig (in vivo) | |

| ID50 (Bronchoconstriction - Cdyn) | 2.8 µg/kg | Guinea pig (in vivo) | |

| ID50 (Microvascular leakage) | 4.2 µg/kg | Guinea pig (in vivo) |

Mechanism of Action: Bradykinin B2 Receptor Signaling

Bradykinin B2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway. Antagonism by NPC-17731 blocks the initiation of this signaling cascade.

Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of NPC-17731.

Experimental Protocols

Radioligand Binding Assay for B2 Receptor

This assay measures the ability of NPC-17731 to compete with a radiolabeled ligand for binding to the B2 receptor.

Materials:

-

Cell membranes expressing the human B2 receptor.

-

Radioligand (e.g., [³H]-Bradykinin).

-

NPC-17731.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of NPC-17731 in the assay buffer.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of NPC-17731 that inhibits 50% of the specific binding of the radioligand (IC50).

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of NPC-17731 to block bradykinin-induced increases in intracellular calcium.

Materials:

-

Cells expressing the B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Bradykinin.

-

NPC-17731.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Pre-incubate the cells with varying concentrations of NPC-17731.

-

Stimulate the cells with a fixed concentration of bradykinin (e.g., EC80).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Determine the concentration of NPC-17731 that inhibits 50% of the bradykinin-induced calcium response (IC50).

Schild Analysis

This analysis is used to determine the nature of the antagonism (e.g., competitive) and to calculate the antagonist's affinity (pA₂ or pKb).

Procedure:

-

Generate multiple concentration-response curves for the agonist (bradykinin) in the absence and presence of several fixed concentrations of the antagonist (NPC-17731).

-

Determine the EC50 value for the agonist from each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Plot log(DR-1) versus the logarithm of the antagonist concentration.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value, and the slope should be close to 1 for a competitive antagonist.

Conclusion

NPC-17731 is a valuable research tool for studying the physiological and pathological roles of the bradykinin B2 receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions mediated by bradykinin, such as inflammation and pain. The information provided in this guide serves as a comprehensive resource for researchers working with this compound.

References

In Vitro Characterization of NPC 17731: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC 17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of bradykinin receptor pharmacology and the development of related therapeutic agents.

Quantitative Data Summary

The in vitro antagonistic activity of this compound has been quantified through functional assays, yielding key parameters that describe its potency and affinity for the bradykinin B2 receptor.

| Parameter | Value | Assay System | Reference |

| IC50 (Contractile Response) | 23 nM | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |

| IC50 (Relaxant Response) | 29 nM | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |

| IC50 (Contractile Response) | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Dias et al., 2001[1] |

| pKb (vs. BK-induced Contraction) | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |

| pKb (vs. BK-induced Relaxation) | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |

| pKb (vs. BK-induced Contraction) | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Dias et al., 2001[1] |

Note: While a direct determination of the inhibition constant (Ki) from radioligand binding assays has not been reported in the reviewed literature, the pKb values obtained from functional Schild analysis provide a robust measure of the antagonist's affinity for the receptor. For a competitive antagonist, the pKb is theoretically equal to the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[2]

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the bradykinin B2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the bradykinin B2 receptor.

Materials:

-

Cell Membranes: Membranes from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Bradykinin.

-

Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled bradykinin (e.g., 1 µM).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the B2 receptor and resuspend them in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound at various concentrations (or vehicle for total binding, or unlabeled bradykinin for non-specific binding).

-

Radioligand ([3H]-Bradykinin) at a concentration near its Kd.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay and Schild Analysis

This protocol outlines the methodology for assessing the functional antagonism of this compound on bradykinin-induced responses in isolated tissue, followed by Schild analysis to determine the nature of the antagonism and the antagonist's affinity.

Objective: To determine if this compound is a competitive antagonist and to calculate its pKb value.

Materials:

-

Isolated Tissue: Guinea pig ileum segments.

-

Organ Bath System: With temperature control and aeration.

-

Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 11.1 mM glucose), aerated with 95% O2 and 5% CO2.

-

Agonist: Bradykinin.

-

Antagonist: this compound.

-

Isotonic Transducer and Data Acquisition System.

Procedure:

-

Tissue Preparation: Mount segments of guinea pig ileum in organ baths containing physiological salt solution at 37°C and allow them to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve (Control):

-

Cumulatively add increasing concentrations of bradykinin to the organ bath and record the contractile or relaxant response until a maximal effect is achieved.

-

Wash the tissue extensively to return to baseline.

-

-

Antagonist Incubation:

-

Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

-

Agonist Concentration-Response Curve (in the presence of Antagonist):

-

In the continued presence of this compound, repeat the cumulative addition of bradykinin and record the response.

-

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of bradykinin in the presence of the antagonist to the EC50 of bradykinin in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points.

-

Interpretation:

-

If the slope of the regression line is not significantly different from 1, the antagonism is competitive.

-

The x-intercept of the regression line is the pA2 value, which is an estimate of the pKb.

-

-

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the bradykinin B2 receptor, which is inhibited by this compound. Bradykinin binding to the B2 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq/11 and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Bradykinin B2 receptor signaling pathway and inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the logical flow of experiments for the in vitro characterization of a competitive antagonist like this compound.

Caption: Workflow for in vitro characterization of a competitive antagonist.

References

NPC 17731: A Technical Guide to its Selectivity for Bradykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to NPC 17731 and Bradykinin Receptors

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects through the activation of two distinct G protein-coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the physiological and pathological effects of bradykinin. In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This differential expression pattern makes selective antagonists for each receptor subtype valuable tools for research and potential therapeutic agents.

This compound is a non-peptide bradykinin receptor antagonist that has been characterized as a potent and selective competitive antagonist of the B2 receptor. Its ability to specifically block the actions of bradykinin at the B2 receptor makes it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes.

Quantitative Data on this compound and Bradykinin B2 Receptor Interaction

The following table summarizes the available quantitative data for the interaction of this compound with the bradykinin B2 receptor, primarily derived from functional studies on guinea pig ileum preparations.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKb | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle, Relaxation) | Functional Assay (Schild Plot) | [1] |

| pKb | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle, Contraction) | Functional Assay (Schild Plot) | [1] |

| pKb | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle, Contraction) | Functional Assay (Schild Plot) | [1] |

| IC50 | 23 nM | Guinea Pig Ileum (Longitudinal Muscle, Contraction) | Functional Assay | [1] |

| IC50 | 29 nM | Guinea Pig Ileum (Circular Muscle, Relaxation) | Functional Assay | [1] |

| IC50 | 37 nM | Guinea Pig Ileum (Circular Muscle, Contraction) | Functional Assay | [1] |

| pA2 | Not explicitly reported, but high potency is inferred from pKb values. | |||

| Ki (B2 Receptor) | High affinity confirmed, but specific Ki value not found. | Bovine Myometrium | Radioligand Binding Assay ([3H]this compound) | [2] |

| Ki (B1 Receptor) | Data not available in the searched literature. |

Note: The pKb value is the negative logarithm of the antagonist's dissociation constant (Kb), and a higher pKb value indicates a higher antagonist potency. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While a specific pA2 value for this compound was not found, the high pKb values are indicative of high antagonist potency at the B2 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for Bradykinin Receptors

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for bradykinin B1 and B2 receptors using a radioligand competition binding assay. This method is based on the principle that an unlabeled compound will compete with a radiolabeled ligand for binding to the receptor in a concentration-dependent manner.

3.1.1. Materials

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing either the human bradykinin B1 receptor or the human bradykinin B2 receptor.

-

Radioligand: [3H]bradykinin (for B2 receptor binding) or a B1-selective radioligand like [3H]des-Arg10-kallidin.

-

Test Compound: this compound.

-

Unlabeled Ligand: Unlabeled bradykinin (for B2) or a B1-selective agonist/antagonist (for B1) for determining non-specific binding.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

3.1.2. Methods

-

Membrane Preparation:

-

Culture the cells to confluency.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Store the membrane aliquots at -80°C until use.

-

-

Competition Binding Assay:

-

On the day of the experiment, thaw the membrane aliquots on ice.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Assay buffer, the fixed concentration of radioligand, the membrane preparation, and a high concentration of the corresponding unlabeled ligand (e.g., 1 µM bradykinin for B2 receptors).

-

Competition: Assay buffer, the fixed concentration of radioligand, the membrane preparation, and increasing concentrations of the test compound (this compound).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Visualizations

Selectivity of this compound for Bradykinin Receptors

Caption: Selectivity profile of this compound for bradykinin receptors.

Experimental Workflow of a Competitive Binding Assay

Caption: Workflow of a radioligand competitive binding assay.

Bradykinin B2 Receptor Signaling Pathway

Caption: Simplified bradykinin B2 receptor signaling pathway.

Conclusion

The available evidence strongly supports the classification of this compound as a potent and selective antagonist of the bradykinin B2 receptor. Its high potency in functional assays underscores its utility as a pharmacological tool for elucidating the roles of the B2 receptor. While a direct comparative binding study quantifying its affinity for both B1 and B2 receptors would provide a more complete selectivity profile, the existing data consistently point towards a high degree of selectivity for the B2 subtype. The experimental protocols and diagrams provided in this guide offer a framework for researchers to further investigate the properties of this compound and other bradykinin receptor modulators. Future studies directly comparing the binding affinities of this compound at both B1 and B2 receptors are warranted to definitively quantify its selectivity.

References

- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The agonist binding site on the bovine bradykinin B2 receptor is adjacent to a sulfhydryl and is differentiated from the antagonist binding site by chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of NPC-17731

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bradykinin, a nonapeptide, exerts its physiological and pathological effects primarily through the activation of two G protein-coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and is implicated in various physiological processes, including vasodilation, smooth muscle contraction, and nociception. Its role in pathological states such as inflammation, pain, and allergic reactions has made it an attractive target for therapeutic intervention.

NPC-17731, with the chemical name D-Arg⁰[Hyp³, D-HypE(trans-propyl)⁷, Oic⁸]BK, has been identified as a potent and selective antagonist of the bradykinin B2 receptor.[1] Its ability to competitively block the binding of bradykinin makes it a valuable tool for studying the physiological roles of the B2 receptor and a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. Understanding the binding affinity and kinetics of NPC-17731 is paramount for elucidating its mechanism of action and optimizing its therapeutic potential.

Binding Affinity of NPC-17731

The binding affinity of NPC-17731 for the bradykinin B2 receptor has been characterized through functional studies, primarily in guinea pig ileum preparations. These studies have consistently demonstrated its high-affinity, competitive antagonism.

Quantitative Binding Affinity Data

The following table summarizes the key quantitative data reported for NPC-17731.

| Parameter | Value | Species/Tissue | Experimental Context | Reference |

| IC₅₀ | 23 nM | Guinea Pig Ileum (Circular Muscle) | Antagonism of Bradykinin-induced Contraction | [2] |

| IC₅₀ | 29 nM | Guinea Pig Ileum (Circular Muscle) | Antagonism of Bradykinin-induced Relaxation | [2] |

| IC₅₀ | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Antagonism of Bradykinin-induced Contraction | [2] |

| pK_b | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Schild Plot Analysis (BK-induced Contraction) | [2] |

| pK_b | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Schild Plot Analysis (BK-induced Relaxation) | [2] |

| pK_b | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Schild Plot Analysis (BK-induced Contraction) | [2] |

Note: The pK_b value is the negative logarithm of the dissociation constant (K_b) of an antagonist. A higher pK_b value indicates a higher binding affinity.

Binding Kinetics of NPC-17731

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) of NPC-17731. While the available affinity data, derived from equilibrium-based functional assays, strongly indicate a high-affinity interaction, the dynamic aspects of this binding remain to be elucidated.

The determination of k_on and k_off rates would require specific kinetic binding assays, such as surface plasmon resonance (SPR) or kinetic radioligand binding studies. Such data would provide deeper insights into the residence time of NPC-17731 at the B2 receptor, a critical parameter for predicting the duration of its pharmacological effect in vivo.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity of bradykinin B2 receptor antagonists like NPC-17731.

Radioligand Competition Binding Assay

This in vitro assay is a standard method for determining the affinity (K_i) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor. While a specific protocol for NPC-17731 is not published, the following is a representative protocol for a bradykinin B2 receptor competition binding assay, adapted from a study on a similar small molecule antagonist.[3]

Objective: To determine the inhibitory constant (K_i) of a test compound (e.g., NPC-17731) for the bradykinin B2 receptor.

Materials:

-

Radioligand: [³H]Bradykinin ([³H]BK)

-

Receptor Source: Cell membrane homogenates from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).

-

Test Compound: NPC-17731 at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the B2 receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Membrane homogenate (typically 50-100 µg of protein).

-

[³H]BK at a concentration close to its K_d (e.g., 0.3 nM).[3]

-

Varying concentrations of the test compound (NPC-17731).

-

For non-specific binding wells, add a saturating concentration of unlabeled bradykinin.

-

-

Incubation: Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Schild Plot Analysis

This functional assay is used to determine the dissociation constant (K_b) of a competitive antagonist and to verify its mechanism of action.[4]

Objective: To determine the pK_b of NPC-17731 and to confirm its competitive antagonism at the bradykinin B2 receptor.

Materials:

-

Isolated Tissue Preparation: Guinea pig ileum (longitudinal or circular muscle strips).

-

Agonist: Bradykinin.

-

Antagonist: NPC-17731.

-

Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic Transducer and Data Acquisition System.

Procedure:

-

Tissue Preparation: Mount the isolated guinea pig ileum strips in the organ baths under a resting tension and allow them to equilibrate.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction or relaxation.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of NPC-17731 for a predetermined period to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of NPC-17731, generate a second cumulative concentration-response curve for bradykinin.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of NPC-17731.

-

Data Analysis:

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line provides the pA₂ value, which is theoretically equal to the pK_b for a competitive antagonist if the slope is close to unity.

-

A slope of the Schild plot that is not significantly different from 1.0 is indicative of competitive antagonism.[2]

-

Visualizations

Signaling Pathway

NPC-17731 acts as an antagonist at the bradykinin B2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, bradykinin, to the B2 receptor typically initiates a cascade of intracellular signaling events. NPC-17731 competitively blocks this initial binding step.

References

- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to the Species Reactivity of NPC 17731 in Guinea Pigs and Primates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species reactivity of NPC 17731, a potent and selective bradykinin B2 receptor antagonist, with a specific focus on guinea pig and primate models. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity in guinea pigs.

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

| Parameter | Model | Value | Reference |

| ID₅₀ (Bronchoconstriction - RL) | Intravenously applied Bradykinin | 1.3 µg/kg | |

| ID₅₀ (Bronchoconstriction - Cdyn) | Intravenously applied Bradykinin | 2.8 µg/kg | |

| ID₅₀ (Microvascular Leakage) | Intravenously applied Bradykinin | 4.2 µg/kg |

RL: Lung Resistance, Cdyn: Dynamic Compliance

Table 2: In Vitro Efficacy of this compound in Guinea Pig Isolated Ileum

| Parameter | Tissue Preparation | Value | Reference |

| IC₅₀ (BK-induced Contraction) | Longitudinal Smooth Muscle | 23 nM | |

| IC₅₀ (BK-induced Relaxation) | Circular Smooth Muscle | 29 nM | |

| IC₅₀ (BK-induced Contraction) | Circular Smooth Muscle | 37 nM | |

| pKb (BK-induced Relaxation) | Circular Smooth Muscle | 8.89 ± 0.19 | |

| pKb (BK-induced Contraction) | Circular Smooth Muscle | 8.73 ± 0.18 | |

| pKb (BK-induced Contraction) | Longitudinal Smooth Muscle | 8.62 ± 0.13 |

BK: Bradykinin

Experimental Protocols

Guinea Pig In Vivo Airway Reactivity Model

-

Animal Model: Male Hartley guinea pigs.

-

Sensitization (for antigen-challenge studies): Actively sensitized by exposure to aerosolized ovalbumin (OA).

-

Measurement of Bronchoconstriction: Assessed as an increase in lung resistance (RL) and a decrease in dynamic compliance (Cdyn) using a small animal ventilator and pressure transducers.

-

Induction of Bronchoconstriction:

-

Intravenous injection of bradykinin.

-

Inhalation of aerosolized bradykinin.

-

Inhalation of aerosolized ovalbumin in sensitized animals.

-

-

Measurement of Airway Microvascular Leakage: Assessed by the extravasation of intravenously injected Evans blue dye. The dye is later extracted from the tracheal tissue and quantified spectrophotometrically.

-

Drug Administration: this compound was administered intravenously at varying doses (0.3-30 µg/kg) prior to the challenge with bradykinin or ovalbumin.

-

Bronchoalveolar Lavage (BAL): Performed 18-24 hours after the antigen challenge to assess the influx of inflammatory cells, such as eosinophils.

Guinea Pig In Vitro Isolated Ileum Model

-

Tissue Preparation: Segments of the terminal ileum were isolated from male Dunkin-Hartley guinea pigs. The longitudinal and circular muscle layers were separated for independent analysis.

-

Experimental Setup: The isolated muscle strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. Muscle contractions and relaxations were recorded isometrically using force transducers.

-

Experimental Procedure:

-

Cumulative concentration-response curves to bradykinin were generated to establish a baseline.

-

Tissues were incubated with varying concentrations of this compound (0.1-1000 nM) for a predetermined period.

-

A second cumulative concentration-response curve to bradykinin was then generated in the presence of the antagonist.

-

-

Data Analysis: The antagonistic potency of this compound was determined by calculating the IC₅₀ values and by Schild plot analysis to determine the pKb values, which indicate the affinity of the antagonist for the receptor.

Primate Airway Reactivity Model

-

Animal Model: A primate model was utilized for all studies.

-

Cutaneous Challenge: Intracutaneous end-point titrations were performed with bradykinin. The inhibitory effect of this compound was assessed by injecting it intradermally prior to the bradykinin titration.

-

Airway Challenge: An aerosolized bradykinin or Ascaris suum antigen airway threshold challenge system was used.

-

Drug Administration: this compound was administered as an aerosol prior to the airway challenge.

-

Evaluation: The effectiveness of this compound was evaluated by its ability to inhibit the bronchoconstrictor response to both bradykinin and the Ascaris suum antigen.

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

Bradykinin, upon binding to its B2 receptor, initiates a signaling cascade that leads to various physiological responses, including inflammation and smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this cascade.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NPC-17731

Introduction

NPC-17731 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Its chemical designation is D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK.[1] In vivo studies have demonstrated its efficacy in mitigating bradykinin-induced and antigen-induced airway responses, suggesting its potential therapeutic utility in inflammatory airway conditions such as asthma.[1] These application notes provide a summary of the key in vivo findings and detailed protocols for researchers and drug development professionals investigating the effects of NPC-17731.

Data Presentation: In Vivo Efficacy of NPC-17731

The following tables summarize the quantitative data from in vivo studies in guinea pigs, demonstrating the inhibitory effects of NPC-17731 on various physiological parameters.

Table 1: Inhibitory Effects of NPC-17731 on Bradykinin-Induced Bronchoconstriction

| Parameter | 50% Inhibitory Dose (ID50) | Route of Administration |

| Lung Resistance (RL) | 1.3 µg/kg | Intravenous (i.v.) |

| Dynamic Compliance (Cdyn) | 2.8 µg/kg | Intravenous (i.v.) |

Data from studies on intravenously applied bradykinin-induced bronchoconstriction in guinea pigs.[1]

Table 2: Inhibitory Effects of NPC-17731 on Bradykinin-Induced Microvascular Leakage

| Parameter | 50% Inhibitory Dose (ID50) | Route of Administration |

| Microvascular Leakage | 4.2 µg/kg | Intravenous (i.v.) |

Data from studies on bradykinin-induced microvascular leakage in guinea pigs.[1]

Table 3: Effects of NPC-17731 on Antigen-Induced Airway Responses in Sensitized Guinea Pigs

| Parameter | Dose of NPC-17731 | Effect | Route of Administration |

| Airway Microvascular Leakage | 100 µg/kg | Significant Reduction (P < 0.05) | Intravenous (i.v.) |

| Decrease in Dynamic Compliance (Cdyn) | 100 µg/kg | Significant Reduction (P < 0.05) | Intravenous (i.v.) |

| Increase in Lung Resistance (RL) | 100 µg/kg | No significant influence | Intravenous (i.v.) |

| Airway Hyperresponsiveness | 100 µg/kg | Inhibited | Intravenous (i.v.) |

| Eosinophils in Bronchoalveolar Lavage (BAL) Fluid | 100 µg/kg | Inhibited | Intravenous (i.v.) |

Data from studies on ovalbumin-sensitized guinea pigs challenged with the antigen.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of NPC-17731.

Protocol 1: Evaluation of NPC-17731 on Bradykinin-Induced Bronchoconstriction

Objective: To determine the dose-dependent inhibitory effect of NPC-17731 on bronchoconstriction induced by intravenous administration of bradykinin.

Animal Model: Male Hartley guinea pigs.

Materials:

-

NPC-17731

-

Bradykinin (BK)

-

Anesthetic (e.g., pentobarbital sodium)

-

Saline solution

-

Mechanical ventilator

-

Pressure transducer and data acquisition system to measure lung resistance (RL) and dynamic compliance (Cdyn)

Procedure:

-

Anesthetize the guinea pigs and cannulate the trachea for mechanical ventilation.

-

Cannulate the jugular vein for intravenous administration of compounds.

-

Monitor and record baseline lung resistance (RL) and dynamic compliance (Cdyn).

-

Administer NPC-17731 intravenously at various doses (e.g., 0.3-30 µg/kg).[1]

-

After a short pre-treatment period, induce bronchoconstriction by intravenous injection of a standard dose of bradykinin.

-

Continuously measure RL and Cdyn for a set period (e.g., 15 minutes) following bradykinin administration.[1]

-

Calculate the percentage inhibition of the bradykinin-induced changes in RL and Cdyn for each dose of NPC-17731.

-

Determine the 50% inhibitory dose (ID50) for both parameters.

Protocol 2: Assessment of NPC-17731 on Bradykinin-Induced Microvascular Leakage

Objective: To quantify the inhibitory effect of NPC-17731 on bradykinin-induced plasma extravasation in the airways.

Animal Model: Male Hartley guinea pigs.

Materials:

-

NPC-17731

-

Bradykinin (BK)

-

Evans blue dye

-

Anesthetic

-

Saline solution

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the guinea pigs.

-

Administer NPC-17731 intravenously at various doses (e.g., 1-10 µg/kg).[1]

-

After the pre-treatment period, inject Evans blue dye intravenously.

-

Induce microvascular leakage by intravenous administration of bradykinin.

-

After a set time (e.g., 10 minutes), perfuse the systemic circulation with saline to remove intravascular dye.[1]

-

Dissect the trachea and lungs.

-

Extract the extravasated Evans blue dye from the tissues using formamide.

-

Measure the absorbance of the formamide extract using a spectrophotometer.

-

Quantify the amount of extravasated dye and calculate the percentage inhibition for each dose of NPC-17731 to determine the ID50.

Protocol 3: Investigation of NPC-17731 on Antigen-Induced Airway Responses

Objective: To evaluate the effect of NPC-17731 on early and late phase asthmatic responses in a guinea pig model of allergic asthma.

Animal Model: Actively sensitized male Hartley guinea pigs.

Sensitization Procedure:

-

Sensitize guinea pigs by exposing them to an aerosol of ovalbumin (OA) on two separate occasions.[1]

Experimental Procedure:

-

Anesthetize the sensitized guinea pigs and prepare them for measurement of airway mechanics as described in Protocol 1.

-

Administer NPC-17731 intravenously at a specific dose (e.g., 100 µg/kg).[1]

-

Challenge the animals with an inhaled aerosol of ovalbumin.

-

Acute Bronchoconstriction: Measure the increase in lung resistance (RL) and decrease in dynamic compliance (Cdyn) for 15 minutes post-challenge.[1]

-

Airway Vascular Leakage: In a separate group of animals, measure Evans blue dye extravasation at 10 minutes post-challenge as described in Protocol 2.[1]

-

Airway Hyperresponsiveness and Inflammation (Late Phase): At 18-24 hours post-antigen challenge, perform the following:[1]

-

Assess airway hyperresponsiveness to acetylcholine.

-

Perform bronchoalveolar lavage (BAL) to collect fluid for the analysis of inflammatory cells, such as eosinophils.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of NPC-17731 as a bradykinin B2 receptor antagonist.

Caption: Mechanism of action of NPC-17731 as a competitive antagonist at the bradykinin B2 receptor.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the in vivo effects of NPC-17731.

Caption: General experimental workflow for in vivo studies of NPC-17731.

References

- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Airway Hyperresponsiveness with NPC 17731

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Bradykinin, a potent inflammatory mediator, plays a significant role in the pathophysiology of asthma by acting on bradykinin B2 receptors.[1][2][3] NPC 17731 is a potent and selective antagonist of the bradykinin B2 receptor, making it a valuable tool for investigating the role of the bradykinin pathway in AHR and for evaluating potential therapeutic interventions.[3][4] These application notes provide detailed protocols for utilizing this compound in a preclinical model of allergic asthma to study its effects on AHR.

Mechanism of Action of this compound

This compound, with the chemical structure D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK, functions as a competitive antagonist at the bradykinin B2 receptor.[3] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by bradykinin. In the airways, bradykinin binding to the B2 receptor on smooth muscle and inflammatory cells triggers a cascade involving G-proteins (Gαq), phospholipase C (PLC), and protein kinase C (PKC).[5][6] This signaling leads to increased intracellular calcium, resulting in bronchoconstriction, microvascular leakage, and the recruitment and activation of inflammatory cells, all of which contribute to AHR.[1][2][5][7] this compound effectively counteracts these effects by preventing the initial binding of bradykinin to its receptor.

Signaling Pathway of Bradykinin B2 Receptor in Airways

Caption: Bradykinin B2 receptor signaling pathway in airway cells.

Experimental Protocols

The following protocols are based on established methods for inducing allergic AHR in guinea pigs and assessing the effects of pharmacological interventions.[3][8][9][10]

Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Guinea Pigs

This model mimics key features of human allergic asthma, including eosinophilic inflammation and AHR.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

Sterile saline (0.9% NaCl)

-

Aerosol generation and exposure system

-

Whole-body plethysmography system for measuring lung function

Protocol:

-

Sensitization:

-

On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ in sterile saline.

-

On day 7, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA and 50 mg of Al(OH)₃ in sterile saline.

-

-

Aerosol Challenge:

-

From day 14 to day 21, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 5 minutes daily in an exposure chamber.

-

A control group of sensitized animals should be exposed to saline aerosol only.

-

-

Assessment of Airway Hyperresponsiveness:

-

Twenty-four hours after the final OVA challenge (day 22), measure AHR.

-

Place the animals in a whole-body plethysmograph and allow them to acclimatize.

-

Record baseline respiratory parameters.

-

Expose the animals to increasing concentrations of an aerosolized bronchoconstrictor (e.g., acetylcholine or histamine) and record the changes in lung resistance (RL) and dynamic compliance (Cdyn).

-

Administration of this compound

Materials:

-

This compound

-

Sterile saline for vehicle

-

Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile saline to the desired concentration. The reported effective doses in guinea pigs range from 10 to 100 µg/kg.[3]

-

-

Administration:

-

Administer the prepared this compound solution or vehicle (saline) to the guinea pigs via i.v. or i.p. injection.

-

The timing of administration will depend on the study design (e.g., 30 minutes before the bronchoconstrictor challenge for acute effects, or prior to each OVA challenge for chronic effects).

-

Measurement of Airway Mechanics and Inflammation

a. Bronchoconstriction Assessment:

-

Measure lung resistance (RL) and dynamic compliance (Cdyn) using a whole-body plethysmograph.

-

An increase in RL and a decrease in Cdyn indicate bronchoconstriction.

b. Airway Microvascular Leakage:

-